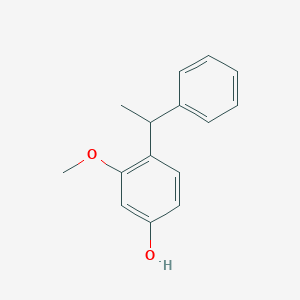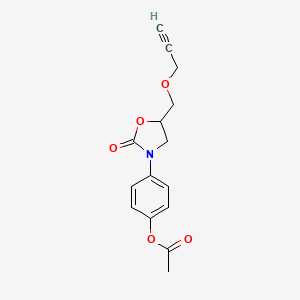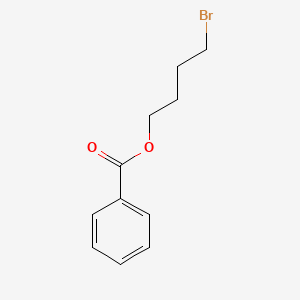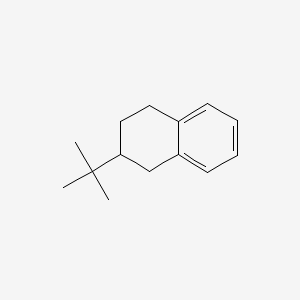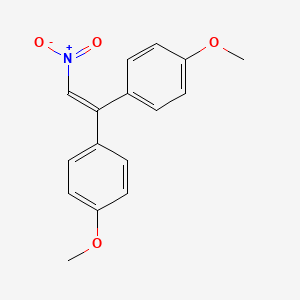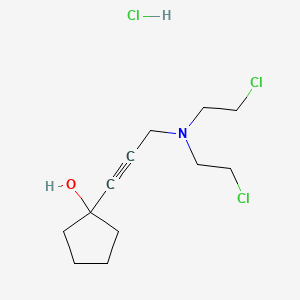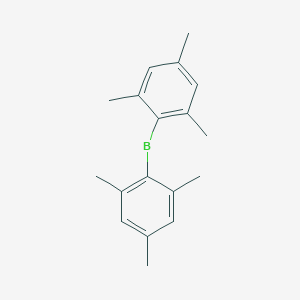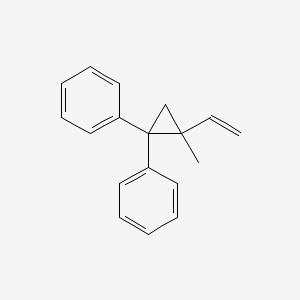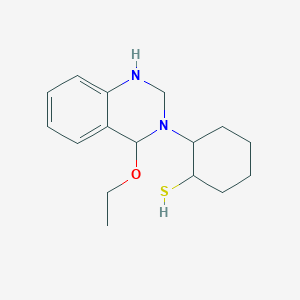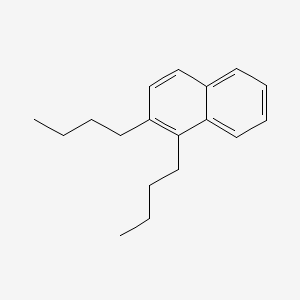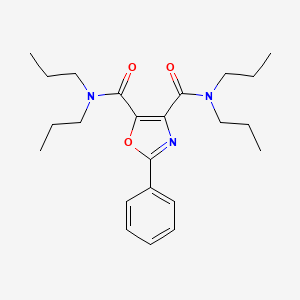
Ethyl(dimethyl)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dimethyl)sulfanium iodide is an organosulfur compound with the chemical formula C4H11SI It is a sulfonium salt, where the sulfur atom is bonded to three organic substituents: an ethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with ethyl iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the sulfur atom in dimethyl sulfide acts as a nucleophile and attacks the ethyl iodide, displacing the iodide ion:
(CH3)2S+C2H5I→(C2H5)(CH3)2S+I−
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors to carry out the alkylation reaction under controlled conditions. The reaction mixture is typically purified through crystallization or distillation to obtain the pure sulfonium salt.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted sulfonium salts.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
Aplicaciones Científicas De Investigación
Ethyl(dimethyl)sulfanium iodide has several scientific research
Propiedades
Número CAS |
38263-90-0 |
|---|---|
Fórmula molecular |
C4H11IS |
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
ethyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C4H11S.HI/c1-4-5(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BXWAQMLUTGMYRC-UHFFFAOYSA-M |
SMILES canónico |
CC[S+](C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


